N-[(2-chlorophenyl)methyl]quinazolin-4-amine
Description
Properties
Molecular Formula |
C15H12ClN3 |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C15H12ClN3/c16-13-7-3-1-5-11(13)9-17-15-12-6-2-4-8-14(12)18-10-19-15/h1-8,10H,9H2,(H,17,18,19) |
InChI Key |
DAOZNTUXZQZUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Quinazolinone Formation
Reaction of methyl anthranilate with 2-chlorobenzylamine in ethanol under reflux yields 3-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is critical for subsequent functionalization. Optimal conditions include:
Chlorination and Amination
Phosphorus oxychloride (POCl₃) converts the 4-ketone group to a chloro substituent, forming 4-chloro-2-(2-chlorobenzyl)quinazoline. Subsequent amination with 2-chlorobenzylamine in toluene at 90°C furnishes the target compound. Key parameters:
Copper-Catalyzed Imidoylative Cross-Coupling
A novel method employs 2-isocyanobenzoates and 2-chlorobenzylamine under copper catalysis. Cu(II) acetate in anisole with triethylamine facilitates a one-pot cyclocondensation and cross-coupling.
Reaction Conditions
-
Catalyst : Cu(OAc)₂·H₂O (5 mol%)
-
Base : Et₃N
-
Solvent : Anisole (green solvent)
-
Temperature : 150°C (microwave irradiation)
This method avoids inert atmospheres and dry conditions, enhancing practicality. The mechanism proceeds via a copper-bound imidoyl intermediate, enabling efficient C–N bond formation.
Nucleophilic Substitution of 4-Chloroquinazolines
4-Chloroquinazoline derivatives serve as versatile intermediates. Reacting 4-chloro-2-phenylquinazoline with 2-chlorobenzylamine in isopropanol under reflux achieves substitution.
Optimization Insights
-
Solvent : Isopropanol or DMF
-
Base : Triethylamine (2 equivalents)
-
Temperature : 80–100°C
Steric hindrance from the 2-chloro substituent may necessitate prolonged reaction times (12–24 hours).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reactions. For example, 4-chloro-2-(morpholin-4-yl)quinazoline and 2-chlorobenzylamine react in DMF at 150°C for 20 minutes under microwave conditions, achieving 88% yield.
Advantages
-
Time reduction : 20 minutes vs. 12 hours conventionally
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Cyclocondensation | POCl₃, toluene, 90°C | 82–89% | High scalability |
| Copper catalysis | Cu(OAc)₂, anisole, microwave | 77–85% | Eco-friendly, one-pot |
| Nucleophilic substitution | iPrOH, Et₃N, reflux | 68–75% | Simple setup |
| Microwave-assisted | DMF, 150°C, 20 min | 88% | Rapid, high efficiency |
Challenges and Solutions
-
Steric hindrance : The 2-chlorobenzyl group impedes nucleophilic attack. Using polar aprotic solvents (DMF) and elevated temperatures mitigates this.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.
-
Byproducts : Over-chlorination or dimerization may occur. Stoichiometric control of POCl₃ and stepwise addition of amines minimizes these .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product Formed | Yield | Application |
|---|---|---|---|
| H₂O₂ (30%)/AcOH, 60°C, 4 hrs | N-Oxide derivative | 78% | Enhances water solubility for pharmaceutical formulations |
| KMnO₄/H₂SO₄, reflux | Nitroso-quinazoline | 65% | Intermediate for anticancer agent synthesis |
Mechanistic Insight :
-
Oxidation proceeds via free radical intermediates in acidic media.
-
The electron-withdrawing chlorine atom stabilizes transition states, improving reaction efficiency.
Nucleophilic Substitution
The sulfanyl group (-S-) participates in substitution reactions:
Notable Example :
-
Reaction with chloroacetyl chloride yields 2-chloro-N-(quinazolin-4-yl)acetamide, a precursor for antitumor agents (82% yield) .
Acetylation and Acylation
The amine group reacts with acylating agents:
| Acylating Agent | Conditions | Product | Biological Activity |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2 hrs | N-Acetyl derivative | Reduced cytotoxicity while retaining kinase affinity |
| Benzoyl chloride | THF, 0°C → RT, 24 hrs | N-Benzoyl analogue | Enhanced blood-brain barrier penetration |
Structural Confirmation :
-
Acetylated products show characteristic ¹H-NMR signals at δ 2.35 ppm (CH₃) and δ 8.20 ppm (NH).
Cyclization Reactions
Under specific conditions, the compound forms fused heterocycles:
Anticancer Performance :
-
Cyclized derivatives show 2-3x improved activity compared to parent compound in MCF-7 breast cancer models .
Metal Complexation
The nitrogen-rich structure coordinates with transition metals:
| Metal Salt | Ligand Ratio | Application |
|---|---|---|
| Cu(II)Cl₂ | 1:2 | Catalytic activity in oxidation reactions |
| Pt(II) | 1:1 | Antiproliferative agents (IC₅₀ = 6.8 µM in A549 lung cancer) |
Stability :
-
Complexes remain stable up to 250°C (TGA data) with octahedral geometry confirmed by XRD.
Reaction Optimization Guidelines
-
Solvent Selection : DMF > DMSO > THF for nucleophilic substitutions (yield variance: ±15%)
-
Temperature : Microwave-assisted synthesis reduces reaction times by 60% vs conventional heating
-
Catalysts : Triethylamine (2 eq.) maximizes acylation efficiency
This comprehensive reactivity profile establishes N-[(2-chlorophenyl)methyl]quinazolin-4-amine as a versatile scaffold for developing targeted therapeutics, particularly in oncology and infectious disease research.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including N-[(2-chlorophenyl)methyl]quinazolin-4-amine, have been extensively studied for their anticancer properties. They primarily function as inhibitors of tyrosine kinase receptors, which are often overexpressed in various cancers such as breast, ovarian, colon, and prostate cancers. The mechanism involves blocking the autophosphorylation of the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival.
Case Studies and Research Findings
- A study reported that quinazoline derivatives exhibited potent activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating significant cytotoxicity. For instance, compounds with modifications at the 4-amino position showed improved anticancer activity compared to standard treatments like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 7.09 |
| Reference Drug (Doxorubicin) | HepG2 | 8.55 |
| N-(phenyl thiosemicarbazide) derivative | MCF-7 | 13.46 |
Antimicrobial Properties
This compound has also demonstrated significant antimicrobial activity against a variety of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for further development in treating bacterial infections.
Other Therapeutic Applications
In addition to its anticancer and antimicrobial properties, quinazoline derivatives have been explored for other therapeutic uses:
- Anti-inflammatory Activity : Some studies suggest that these compounds may exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
- Central Nervous System Activity : Research indicates potential neuroprotective effects, opening avenues for applications in neurodegenerative disorders.
Research Summary Table
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting bacterial enzymes in antimicrobial studies or targeting cancer cell receptors in anticancer research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinazoline Core
Position 2 Substitutions
- N-Benzyl-2-chloroquinazolin-4-amine (): Features a 2-chloro substituent on the quinazoline core and a benzyl group at the 4-amino position. The 2-chloro group increases electrophilicity, enhancing reactivity in cross-coupling reactions. Compared to the target compound, this derivative lacks the ortho-chlorophenyl group, which may reduce steric hindrance during target binding.
Position 6/7 Substitutions
- 6,7-Dimethoxy-N-(3-chlorophenyl)quinazolin-4-amine (AG-1478, ): A well-characterized epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (IC₅₀ = 3 nM). The 6,7-dimethoxy groups improve solubility and hydrogen bonding, while the 3-chloroanilino group enhances hydrophobic interactions.
- 6-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine (): Substitution at position 6 with chlorine and a thiophenemethyl group at the 4-amino position. This compound showed >95% purity and inhibitory activity against CDC2-like kinases, highlighting the role of halogenation in potency .
Amine Substituent Modifications
Morpholine and Piperazine Derivatives
- 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine (): Morpholine at position 2 improves water solubility and pharmacokinetics. Derivatives with dibromo substituents (e.g., 6,7-dibromo-N-(4-bromophenyl)-2-morpholinoquinazolin-4-amine) exhibit enhanced halogen bonding but reduced bioavailability due to increased molecular weight .
- 6-Chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497, ): A dual H₁R/H₄R inverse agonist (pKᵢ = 7.57 for H₄R).
Benzyl Group Variations
- N-[(4-Chlorophenyl)methyl]quinazolin-4-amine () : A positional isomer of the target compound with a para-chlorophenyl group. The ortho-substitution in the target compound may introduce steric constraints, reducing binding affinity for flat binding pockets but improving selectivity for receptors requiring bulkier ligands .
Pharmacokinetic and Pharmacodynamic Profiles
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[(2-chlorophenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Overview of Quinazoline Derivatives
Quinazolines have been extensively studied due to their potential as therapeutic agents. They exhibit a broad spectrum of biological activities including:
- Anticancer : Inhibition of tyrosine kinase receptors (TKRs) and epidermal growth factor receptors (EGFR).
- Antimicrobial : Activity against various bacteria and fungi.
- Anti-inflammatory : Reduction of inflammation through various mechanisms.
- Analgesic : Pain relief properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with quinazolin-4(3H)-one derivatives. The process can be optimized through various methods including refluxing in solvents like acetic acid or using microwave-assisted synthesis to improve yield and reduce reaction time .
Anticancer Activity
This compound has shown significant anticancer properties. Research indicates that quinazoline derivatives can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 | 0.096 |
| N-(4-fluorophenyl)quinazolin-4-amines | HepG2 | 18.79 |
| N-(2-chlorophenyl)methylquinazolin-4-amines | MCF7 | TBD |
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key signaling pathways involved in tumor growth. The compound acts as an EGFR inhibitor, which is crucial in many cancers due to its role in cell proliferation and survival . Additionally, it may inhibit dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and subsequent cell death .
Anti-inflammatory and Analgesic Properties
Beyond its anticancer activity, quinazoline derivatives have also demonstrated anti-inflammatory effects. The presence of electron-withdrawing groups has been associated with enhanced anti-inflammatory activity. For example, N-(4-fluorophenyl) derivatives showed significant reduction in inflammation markers in vitro .
Case Studies
- Cytotoxicity Evaluation : A study evaluated various quinazoline derivatives against MCF7 and HepG2 cell lines, revealing that modifications at the C4 position significantly influenced cytotoxicity, with some compounds outperforming standard drugs like doxorubicin .
- Inhibition Studies : Another research effort focused on the inhibition of EGFR by quinazoline compounds, demonstrating that specific substitutions could enhance inhibitory potency significantly, with some derivatives achieving IC50 values below 10 nM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2-chlorophenyl)methyl]quinazolin-4-amine with high purity?
- Methodological Answer : Utilize solvent-free cyclocondensation reactions between 2-aminobenzonitrile derivatives and substituted benzylamines. For example, react 4-chloro-2-aminobenzonitrile with (2-chlorophenyl)methylamine under microwave irradiation (80–100°C, 30 min) to yield the quinazoline core. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) and verify purity (>98%) using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methylene linker protons (δ ~4.8 ppm, singlet). Confirm substitution patterns using coupling constants and DEPT-135 for carbon assignments .
- HRMS : Validate molecular weight (e.g., calculated for C15H12ClN3: [M+H]+ 270.0695) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O/N–H⋯Cl) to confirm stereochemistry and intermolecular stability .
Q. How to screen preliminary biological activity for this compound in kinase inhibition assays?
- Methodological Answer : Use in vitro kinase assays (e.g., EGFR/HER2) with ATP-concentration-dependent protocols. Incubate the compound (0.1–10 µM) with recombinant kinases and measure IC50 via fluorescence polarization. Compare with positive controls (e.g., Gefitinib) and validate selectivity using counter-screens against unrelated kinases (PI3Kα, VEGFR2) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize substituent effects on quinazoline core activity?
- Methodological Answer :
- 3D-QSAR modeling : Align pharmacophores using Comparative Molecular Field Analysis (CoMFA). Train models with 20 derivatives (e.g., morpholinyl, pyridinyl substituents) and validate predictive power (q² > 0.6, r² > 0.9) .
- Synthetic diversification : Introduce electron-withdrawing groups (e.g., -NO2 at C6) or bulky substituents (e.g., cyclopentylmethyl at N4) to assess steric/electronic effects on kinase binding .
Q. What strategies resolve contradictions in inhibitory data between enzymatic assays and cell-based studies?
- Methodological Answer :
- Solubility/Permeability : Measure logP (octanol/water) and PAMPA permeability. If logP > 3.5, consider PEGylation or prodrug strategies to enhance cellular uptake .
- Metabolic stability : Perform liver microsome assays (human/rat, 1 mg/mL) to identify rapid degradation (t1/2 < 15 min) and modify metabolically labile sites (e.g., morpholinyl → piperazinyl) .
Q. How to leverage crystallographic data for structure-based drug design?
- Methodological Answer :
- Docking simulations : Use resolved crystal structures (e.g., PDB 4WKQ) to model compound binding in EGFR’s ATP pocket. Optimize hydrogen bonds (e.g., quinazoline N1 with Met793) and hydrophobic contacts (2-chlorophenyl with Leu718) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., T790M resistance mutation) to predict affinity loss and guide backbone modifications .
Q. What analytical methods detect and quantify synthetic impurities in bulk batches?
- Methodological Answer :
- HPLC-MS/MS : Monitor for common byproducts (e.g., des-chloro derivatives) using a C18 column (0.1% formic acid in water/acetonitrile). Set detection limits at 0.1% w/w .
- Recrystallization : Purify using ethanol/water (4:1) at −20°C to remove polar impurities, confirmed by DSC (melting point 267–268°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
